molecular formula C25H28BrP B13143256 Cycloheptyltriphenylphosphonium bromide CAS No. 22836-06-2

Cycloheptyltriphenylphosphonium bromide

Cat. No.: B13143256
CAS No.: 22836-06-2
M. Wt: 439.4 g/mol
InChI Key: IVUDTIKMCGGLAG-UHFFFAOYSA-M
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Description

Cycloheptyltriphenylphosphonium bromide is an organic compound characterized by its white crystalline solid appearance. It is a stable compound at room temperature and is soluble in common organic solvents. This compound is widely used in organic synthesis and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with cycloheptyl bromide. The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions: Cycloheptyltriphenylphosphonium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Addition Reactions: It can also participate in addition reactions with various reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted phosphonium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Cycloheptyltriphenylphosphonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.

    Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein interactions.

    Industry: this compound is used in the production of various chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which cycloheptyltriphenylphosphonium bromide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, forming complexes with transition metals and other molecules. These interactions can influence various biochemical pathways and processes, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Cycloheptyltriphenylphosphonium bromide can be compared with other similar compounds, such as:

    Cyclopentyltriphenylphosphonium Bromide: Similar in structure but with a cyclopentyl group instead of a cycloheptyl group.

    Heptyltriphenylphosphonium Bromide: Contains a heptyl group instead of a cycloheptyl group.

    Vinyltriphenylphosphonium Bromide: Features a vinyl group in place of the cycloheptyl group.

Uniqueness: this compound is unique due to its specific cycloheptyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

22836-06-2

Molecular Formula

C25H28BrP

Molecular Weight

439.4 g/mol

IUPAC Name

cycloheptyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C25H28P.BrH/c1-2-7-15-22(14-6-1)26(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h3-5,8-13,16-22H,1-2,6-7,14-15H2;1H/q+1;/p-1

InChI Key

IVUDTIKMCGGLAG-UHFFFAOYSA-M

Canonical SMILES

C1CCCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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